3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid
Description
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a 2,4,5-trimethylphenyl substituent at the 3-position and a carboxylic acid group at the 4-position of the pyrazole ring. Pyrazole-carboxylic acids are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-4-9(3)10(5-8(7)2)12-11(13(16)17)6-14-15-12/h4-6H,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOIXHGGULNQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(C=NN2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations:
Substituent Effects on Bioactivity: The trifluoromethyl group (in ) enhances lipophilicity and metabolic stability, making it valuable in drug design. Chlorophenyl derivatives (e.g., ) are often explored for antimicrobial or anti-inflammatory properties.
Molecular Weight Trends :
- The target compound’s calculated molecular weight (~269.3 g/mol) falls within the range of similar derivatives (176.1–284.23 g/mol), suggesting comparable pharmacokinetic profiles.
Synthetic Pathways :
Functional Comparisons
Acid Derivatives :
Biological Activity :
Biological Activity
3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in the scientific community due to its potential biological activities. This compound features a pyrazole ring with a 2,4,5-trimethylphenyl substituent and a carboxylic acid functional group, which may influence its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 1266459-27-1
The biological activity of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. Research indicates that the compound may exert its effects by:
- Inhibiting Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Modulating Receptor Activity : The compound could interact with receptors that play crucial roles in cellular signaling and proliferation.
Antimicrobial Properties
Recent studies have indicated that 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid exhibits notable antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in cellular models. It appears to modulate cytokine production and inhibit pathways associated with inflammatory responses.
Anticancer Potential
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Evaluated against Staphylococcus aureus and Escherichia coli; showed significant inhibition at low concentrations. |
| Anti-inflammatory Response | Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages; suggests utility in treating inflammatory diseases. |
| Cytotoxicity in Cancer Cells | Demonstrated IC50 values < 20 µM in breast cancer cell lines; induced apoptosis through caspase activation. |
Research Findings
-
Antimicrobial Efficacy :
- A study reported that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL against Gram-positive bacteria .
- Inflammation Modulation :
- Cancer Cell Studies :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling to introduce the trimethylphenyl group. Key parameters include temperature (80–120°C), pH control (acidic conditions for cyclization), and solvent selection (DMF or DCM). Purification often employs recrystallization or column chromatography with silica gel (ethyl acetate/hexane gradients). For reproducibility, monitor intermediates via TLC and confirm purity using HPLC (>95%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of analytical techniques:
- HPLC : Assess purity with a C18 column and UV detection at 254 nm.
- FTIR : Confirm carboxylic acid (-COOH) stretching bands at 2500–3300 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹.
- NMR : NMR should show characteristic peaks for the trimethylphenyl group (δ 2.2–2.4 ppm, singlet) and pyrazole protons (δ 7.5–8.0 ppm). NMR verifies the carboxylic carbon at δ 165–170 ppm .
Q. What are the critical considerations for crystallographic characterization of this compound?
- Answer : Single-crystal X-ray diffraction (SXRD) is ideal. Grow crystals via slow evaporation in ethanol/water. Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve atomic positions. Key parameters include data-to-parameter ratios >10 and R-factors <0.07. Ensure proper handling of twinning or disorder in the trimethylphenyl group .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?
- Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase, leveraging structural analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid, which shows anti-inflammatory activity). Use QSAR models to correlate substituent effects (e.g., methyl groups enhancing lipophilicity) with activity .
Q. What strategies resolve contradictions in biological activity data across similar pyrazole-carboxylic acid derivatives?
- Answer : Address variability via:
- Dose-response assays : Establish EC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity).
- Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives.
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. trimethylphenyl groups) using SAR studies .
Q. How can crystallographic data improve the design of derivatives with enhanced activity?
- Answer : Analyze SXRD-derived bond angles and torsion angles to identify rigid regions in the molecule. Modify flexible regions (e.g., carboxylic acid side chain) to enhance target binding. For example, esterification or amidation of the -COOH group may improve membrane permeability while retaining affinity .
Q. What advanced techniques characterize intermolecular interactions in co-crystals or salt forms of this compound?
- Answer : Use powder XRD (PXRD) and differential scanning calorimetry (DSC) to confirm polymorphism. For co-crystals with APIs (e.g., piperazine), employ Hirshfeld surface analysis to map hydrogen-bonding (O–H⋯N) and π-π stacking interactions .
Methodological Notes
- Synthesis Optimization : Reaction yields improve with microwave-assisted synthesis (20–30 minutes vs. 12 hours conventional) .
- Crystallography : For twinned crystals, apply the TWIN law in SHELXL and refine using HKLF5 data .
- Biological Assays : Include positive controls (e.g., indomethacin for COX-2 inhibition) and validate assays with IC₅₀ reproducibility (±10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
